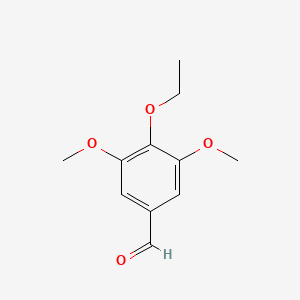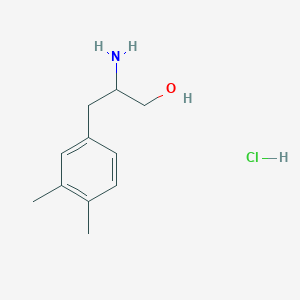
4-Ethoxy-3,5-dimethoxybenzaldehyde
Overview
Description
4-Ethoxy-3,5-dimethoxybenzaldehyde is a chemical compound with the molecular formula C11H14O4 . It is used in various chemical reactions and has a molecular weight of 210.23 .
Molecular Structure Analysis
The molecular structure of 4-Ethoxy-3,5-dimethoxybenzaldehyde consists of an ethoxy group (C2H5O-) and two methoxy groups (CH3O-) attached to a benzaldehyde core . The InChI code for this compound is 1S/C11H14O4/c1-4-15-11-9(13-2)5-8(7-12)6-10(11)14-3/h5-7H,4H2,1-3H3 .Physical And Chemical Properties Analysis
4-Ethoxy-3,5-dimethoxybenzaldehyde is a solid or semi-solid or liquid at room temperature .Safety and Hazards
This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection when handling it .
properties
IUPAC Name |
4-ethoxy-3,5-dimethoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-4-15-11-9(13-2)5-8(7-12)6-10(11)14-3/h5-7H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYBTGCYUACEIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1OC)C=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[7-[(2-Chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetamide](/img/structure/B2664836.png)
![1-(4-methoxyphenyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2664839.png)
![3-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]quinoline](/img/structure/B2664841.png)
![1-[2-(4-Methoxyphenyl)-2-oxoethyl]-4-oxo-7-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B2664842.png)
![(E)-5-bromo-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2664843.png)
![7-Bromo-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2664845.png)
![N-[1-(3-Bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B2664848.png)
![3-[[2,4-dimethyl-5-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]-N-methylpropanamide](/img/structure/B2664850.png)
![2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridine](/img/structure/B2664852.png)
![4-(4-tert-butylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B2664853.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2664857.png)

![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2664859.png)